2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile
CAS No.:
Cat. No.: VC14541270
Molecular Formula: C27H29N5
Molecular Weight: 423.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N5 |
|---|---|
| Molecular Weight | 423.6 g/mol |
| IUPAC Name | 2,2-diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile |
| Standard InChI | InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2 |
| Standard InChI Key | QFYKXKMYVYOUNJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
SC-26196 (C27H29N5, MW 423.55 g/mol) features a pentanenitrile core with two phenyl groups at the α-position and a piperazine ring at the terminal carbon (Figure 1). The piperazine moiety is further substituted with a (E)-pyridin-3-ylmethylideneamino group, creating a conjugated system that enhances binding to enzymatic targets . The stereochemistry of the imine bond (E-configuration) is critical for its biological activity, as demonstrated by reduced potency in Z-isomer analogs .
Table 1: Physicochemical Properties of SC-26196
The compound’s nitrile group contributes to its metabolic stability, while the aromatic systems facilitate π-π interactions with hydrophobic enzyme pockets .
Biological Activity and Mechanism of Action
Δ6 Desaturase Inhibition
SC-26196 selectively inhibits Δ6 desaturase (FADS2), the rate-limiting enzyme in the biosynthesis of arachidonic acid (AA) from linoleic acid (LA). In rat liver microsomal assays, it achieves complete blockade of AA production at 0.2 μM, with no observed activity against Δ5 or Δ9 desaturases at concentrations up to 200 μM . This specificity prevents downstream eicosanoid synthesis, reducing inflammatory mediators such as prostaglandins and leukotrienes .
In Vivo Anti-Inflammatory Effects
In murine models of carrageenan-induced paw edema, oral administration of SC-26196 (10 mg/kg) reduced swelling by 58% compared to controls . The compound attenuated leukocyte infiltration and cytokine release (IL-6, TNF-α) by limiting AA-derived prostanoid synthesis .
Cardioprotective Properties
Aging mice treated with SC-26196 (5 mg/kg/day for 12 weeks) showed a 40% reduction in AA content within myocardial cardiolipin, preserving mitochondrial membrane integrity and improving ejection fraction by 22% . These effects occurred without altering oxidative stress markers, suggesting a direct role in fatty acid remodeling .
| Parameter | Value | Source |
|---|---|---|
| WGK Germany Rating | 3 (Moderately water hazard) | |
| Recommended Storage | 2–8°C in inert atmosphere | |
| Permeability (LogP) | 3.8 (Predicted) |
Comparative Analysis with Structural Analogs
While SC-26196 shares a piperazine-nitrogen scaffold with compounds like 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]-1-butanol, its diphenylnitrile moiety confers unique selectivity. Analog substitution at the pyridine ring (e.g., fluorine or methoxy groups) reduces Δ6 desaturase inhibition by >50%, underscoring the importance of the (E)-configured imine bond .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume